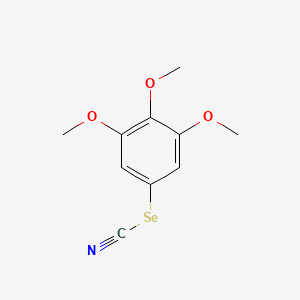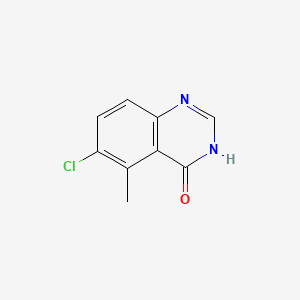![molecular formula C21H30N2O4 B14908914 2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) is a complex organic compound with the molecular formula C21H30N2O4 This compound is characterized by its unique structure, which includes two 5,5-dimethyl-1,3-cyclohexanedione units linked by a 1,2-propanediylbis(iminomethylylidene) bridge
Preparation Methods
The synthesis of 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with a suitable diamine, such as 1,2-diaminopropane, under controlled conditions . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which can be studied for their catalytic and electronic properties.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can participate in catalytic cycles. Additionally, its ability to undergo various chemical reactions allows it to interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) can be compared with similar compounds such as:
- 2,2’-[1,6-Hexanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) : This compound has a similar structure but with a hexanediyl bridge instead of a propanediyl bridge, which affects its chemical properties and reactivity.
- 2,2’-(5-Indanylmethylene)-bis-(5,5-dimethyl-1,3-cyclohexanedione) : This compound features an indanylmethylene bridge, leading to different electronic and steric properties.
The uniqueness of 2,2’-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione) lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H30N2O4 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-hydroxy-2-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-13(23-12-15-18(26)8-21(4,5)9-19(15)27)10-22-11-14-16(24)6-20(2,3)7-17(14)25/h11-13,24,26H,6-10H2,1-5H3 |
InChI Key |
NCEPPAKRVFLQKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=CC1=C(CC(CC1=O)(C)C)O)N=CC2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


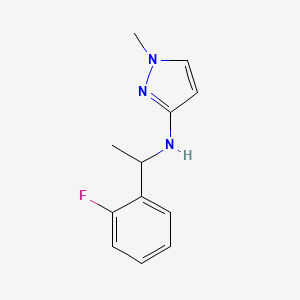
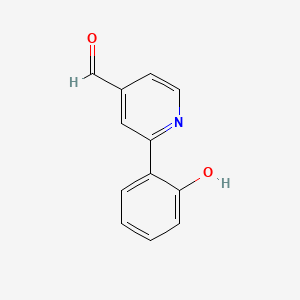

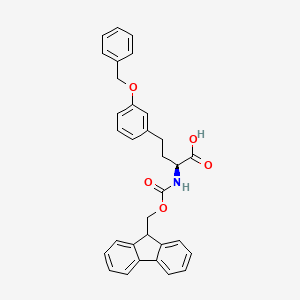
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)

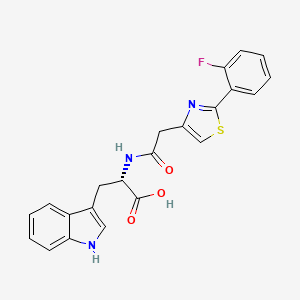
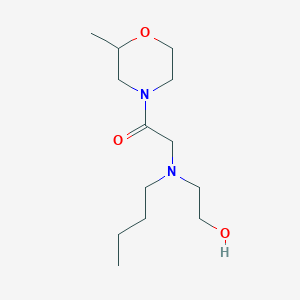


![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
